Cas no 742121-08-0 (N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide)

N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a phenylvinyl sulfonyl group linked to an acetyl-substituted aromatic amine. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules. The presence of both sulfonamide and acetyl functional groups enhances its reactivity, making it suitable for further derivatization in medicinal chemistry applications. Its structural framework may contribute to binding interactions with biological targets, particularly in enzyme inhibition studies. The compound's stability under standard conditions and well-defined synthetic route ensure reproducibility for research purposes.
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide structure
742121-08-0 structure
Product name:N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
CAS No:742121-08-0
MF:C16H15NO3S
MW:301.360203027725
CID:5684196
PubChem ID:2091684

N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AB00723027-01
    • 742121-08-0
    • N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
    • Z45732625
    • SCHEMBL15176784
    • EN300-26577755
    • Inchi: 1S/C16H15NO3S/c1-13(18)15-9-5-6-10-16(15)17-21(19,20)12-11-14-7-3-2-4-8-14/h2-12,17H,1H3/b12-11+
    • InChI Key: ZHEBQYIBJYEEQO-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC=CC=1C(C)=O)(=O)=O

Computed Properties

  • Exact Mass: 301.07726451g/mol
  • Monoisotopic Mass: 301.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 71.6Ų

N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577755-5g
742121-08-0 90%
5g
$1406.0 2023-09-14
Enamine
EN300-26577755-1g
742121-08-0 90%
1g
$485.0 2023-09-14
Enamine
EN300-26577755-0.25g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
0.25g
$447.0 2025-03-20
Enamine
EN300-26577755-0.1g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
0.1g
$427.0 2025-03-20
Enamine
EN300-26577755-10g
742121-08-0 90%
10g
$2085.0 2023-09-14
Enamine
EN300-26577755-10.0g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
10.0g
$2085.0 2025-03-20
Enamine
EN300-26577755-5.0g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
5.0g
$1406.0 2025-03-20
Enamine
EN300-26577755-0.05g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
0.05g
$407.0 2025-03-20
Enamine
EN300-26577755-2.5g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
2.5g
$949.0 2025-03-20
Enamine
EN300-26577755-0.5g
N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide
742121-08-0 95.0%
0.5g
$465.0 2025-03-20

Additional information on N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide

N-(2-Acetylphenyl)-2-phenylethene-1-sulfonamide: A Comprehensive Overview

N-(2-Acetylphenyl)-2-phenylethene-1-sulfonamide (CAS No. 742121-08-0) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, with its distinctive structure, combines the functionalities of an acetyl group, a phenyl group, and a sulfonamide moiety, making it a versatile molecule for research and development. The sulfonamide group is particularly notable for its role in modulating biological activities, which has led to its exploration in drug discovery and materials science.

The chemical structure of N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide consists of a central sulfonamide group attached to a phenethyl chain. The acetyl group at the 2-position of the phenyl ring introduces additional electronic effects, which can influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in enhancing the molecule's bioavailability and stability. For instance, researchers have demonstrated that the sulfonamide moiety can act as a hydrogen bond donor or acceptor, which is crucial for interactions in biological systems.

One of the most promising applications of this compound lies in its potential as a drug candidate. The sulfonamide group is known to exhibit anti-inflammatory and analgesic properties, making it a target for pharmaceutical research. Recent advancements in medicinal chemistry have focused on optimizing the substituent effects on the phenyl rings to enhance therapeutic efficacy. For example, studies have shown that modifying the acetyl group can significantly alter the compound's pharmacokinetic profile, paving the way for tailored drug delivery systems.

In addition to its pharmaceutical applications, N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide has also found relevance in materials science. The compound's ability to form stable amide bonds makes it a candidate for polymer synthesis and surface modification. Researchers have explored its use as a building block for creating self-healing materials and advanced coatings. The sulfonamide group, with its strong electron-withdrawing nature, contributes to improved mechanical properties and thermal stability of these materials.

The synthesis of N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Recent breakthroughs in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of transition metal catalysts has significantly reduced reaction times while maintaining high yields. These advancements are crucial for scaling up production to meet growing demand across various industries.

From an environmental perspective, understanding the degradation pathways of N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide is essential for assessing its ecological impact. Studies have shown that under certain conditions, such as UV light or microbial action, the compound undergoes hydrolysis to form less complex molecules. This knowledge is vital for developing sustainable practices and minimizing environmental risks associated with its use.

In conclusion, N-(2-acetylphenyl)-2-phenylethene-1-sulfonamide (CAS No. 742121-08-0) stands out as a multifaceted compound with diverse applications across pharmaceuticals, materials science, and beyond. Its unique chemical structure and functional groups make it an attractive target for researchers aiming to develop innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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